molecular formula C20H16N6 B2592092 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole CAS No. 312323-71-0

1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole

Cat. No.: B2592092
CAS No.: 312323-71-0
M. Wt: 340.39
InChI Key: BMHGVSQVEUDUHT-UHFFFAOYSA-N
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Description

The compound 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole (hereafter referred to as the target compound) is a bis-benzotriazole derivative featuring two benzotriazole moieties connected via a 2-(benzotriazolylmethyl)phenyl linker. Benzotriazoles are heterocyclic compounds known for their stability, corrosion inhibition, and applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-[[2-(benzotriazol-1-ylmethyl)phenyl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c1-2-8-16(14-26-20-12-6-4-10-18(20)22-24-26)15(7-1)13-25-19-11-5-3-9-17(19)21-23-25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHGVSQVEUDUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of o-phenylenediamine with nitrous acid in dilute sulfuric acid. The reaction conditions often require low temperatures (5–10 °C) and brief irradiation in an ultrasonic bath to improve yield and purity .

Industrial Production Methods: Industrial production of benzotriazole derivatives, including 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole, involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions and interact with biological targets. The compound’s large conjugated system allows for π–π stacking interactions and hydrogen bonding with enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Bis-Benzotriazole Derivatives with Aliphatic or Chlorinated Linkers

  • 1-[2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-dichloroethyl]-1H-1,2,3-benzotriazole (): This compound shares the bis-benzotriazole framework but employs a dichloroethyl linker. Its molar mass (unreported) is likely lower than the target compound due to the absence of a phenyl group. Applications may diverge due to differences in polarity and stability .
  • 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole ():
    Features a chloropropyl linker with a predicted density of 1.49 g/cm³ and molar mass of 312.76 g/mol. The chlorine atom and aliphatic chain reduce aromaticity, likely lowering thermal stability compared to the target compound. Such chlorinated derivatives are often explored for enhanced bioactivity or corrosion inhibition .

Aromatic and Heterocyclic-Linked Bis-Benzotriazoles

  • 1-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]-1H-1,2,3-benzotriazole (): Contains a 4-methylphenyl spacer between benzotriazoles. This structural variation could influence pharmacokinetic properties in drug design .
  • The fluorine atom introduces electronegativity, altering electronic properties compared to the target compound. Such modifications are critical in optimizing drug-receptor interactions .

Benzotriazoles with Bioactive Substituents

  • 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (): Substitutes one benzotriazole with a nitroimidazole group, a motif common in antimicrobial agents. The nitro group confers redox activity, enabling bioreduction in hypoxic environments (e.g., targeting anaerobic pathogens). This contrasts with the target compound’s lack of nitro or imidazole functionalities, highlighting divergent therapeutic potentials .
  • Phthalimide-Benzotriazole Hybrids ():
    Compounds like 6j–6n combine benzotriazole with phthalimide and fluorophenyl groups. The fluorine substituents enhance metabolic stability and membrane permeability, making these analogs more suited for antiparasitic applications (e.g., schistosomiasis) compared to the target compound .

Physical and Chemical Data

  • Molar Mass and Density : The target compound’s molar mass is expected to exceed 300 g/mol (based on analogs in ). Its aromatic linker may result in a higher density (~1.4–1.5 g/cm³) compared to aliphatic-linked derivatives.
  • Thermal Stability : Benzotriazoles generally exhibit high thermal stability. The target compound’s conjugated aromatic system may enhance stability over chlorinated or aliphatic-linked analogs .
  • Solubility : Lower solubility in aqueous media compared to fluorinated or methylated derivatives () due to reduced polarity .

Functional and Application-Based Comparisons

Property Target Compound Chlorinated Analog () Nitroimidazole Hybrid () Fluorophenyl-Piperazine ()
Linker Type Aromatic phenylmethyl Chlorinated aliphatic Nitroimidazole-propyl Piperazine-fluorophenyl
Electron Effects Neutral (aromatic) Electron-withdrawing (Cl) Electron-withdrawing (NO₂) Electron-withdrawing (F)
Bioactivity Potential Chelation, corrosion inhibition Corrosion inhibition Antimicrobial CNS-targeting drugs
Synthetic Yield Moderate (analog-based) High (88% in ) Moderate (40–65% in ) Unreported

Biological Activity

The compound 1-{[2-(1H-1,2,3-benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole (CAS Number: 105873-95-8) is a derivative of benzotriazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiparasitic, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H14N6C_{19}H_{14}N_6, and its structure features a benzotriazole core linked to a phenyl group, which is critical for its biological activity. The presence of nitrogen atoms in the benzotriazole moiety contributes to its interaction with biological targets.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-{[2-(1H-1,2,3-benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole exhibit significant antibacterial effects against various strains.

Bacterial Strain Activity
Bacillus subtilisModerate inhibition
Escherichia coliSignificant inhibition
Pseudomonas fluorescensModerate inhibition
Staphylococcus aureus (MRSA)MIC values: 12.5–25 μg/mL

Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives displaying activity comparable to established antibiotics like nitrofurantoin .

Antiparasitic Activity

The antiparasitic potential of benzotriazole derivatives has also been explored. For example, N-benzenesulfonyl derivatives of benzotriazole were tested against Trypanosoma cruzi, demonstrating a dose-dependent inhibitory effect on parasite growth:

Concentration (μg/mL) Inhibition (%)
2550
5064

At 50 μg/mL, these derivatives showed a significant reduction in epimastigote forms of T. cruzi, indicating potential for therapeutic applications in treating Chagas disease .

Anticancer Potential

Emerging research suggests that benzotriazole derivatives may possess anticancer properties. The compound's ability to interact with cellular mechanisms involved in tumor growth is under investigation. Some studies indicate that benzotriazole-based compounds can induce apoptosis in cancer cells through various pathways, including modulation of tubulin dynamics and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is influenced by their structural modifications. Key factors affecting activity include:

  • Substituents on the Benzene Ring : Bulky hydrophobic groups enhance antimicrobial potency.
  • Positioning of Functional Groups : Electron-withdrawing groups at specific positions can increase antifungal activity.

Research has demonstrated that modifications to the benzotriazole nucleus can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .

Case Studies

Several case studies highlight the effectiveness of benzotriazole derivatives:

  • Antibacterial Activity : A study reported that a series of benzotriazole derivatives showed potent antibacterial activity against MRSA strains with low MIC values.
  • Antiparasitic Efficacy : Research on N-benzenesulfonylbenzotriazoles demonstrated promising results against T. cruzi, with notable reductions in parasite viability.
  • Anticancer Effects : Investigations into the cytotoxic effects of various benzotriazoles on cancer cell lines revealed significant apoptotic activity.

Q & A

Basic: What are the common synthetic routes for synthesizing 1-{[2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenyl]methyl}-1H-1,2,3-benzotriazole?

Methodological Answer:
The compound is typically synthesized via multi-step nucleophilic substitution or condensation reactions. A common approach involves:

  • Step 1 : Reacting 1H-benzotriazole with a halogenated precursor (e.g., 2-(chloromethyl)benzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) to form the mono-substituted intermediate .
  • Step 2 : Introducing a second benzotriazole moiety via a second substitution or coupling reaction. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar benzotriazole derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm methylene bridges (δ ~4.5–5.5 ppm for –CH₂– groups) and aromatic protons (δ ~7.0–8.5 ppm) .
    • FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C–N: ~1.33–1.37 Å), dihedral angles between aromatic rings (~76.8°), and π-π stacking interactions (centroid distances ~3.75 Å) .

Advanced: How can computational methods like DFT optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways for substitutions or condensations .
  • Solvent Effects : Solvatochromic analysis (e.g., using Kamlet-Taft parameters) predicts solvent compatibility for reaction optimization .
  • Crystal Packing Prediction : Computational tools (e.g., Mercury Software) simulate crystal structures to guide recrystallization strategies .

Advanced: How should researchers address discrepancies in reported dihedral angles between benzotriazole rings?

Methodological Answer:
Discrepancies in dihedral angles (e.g., 76.8° vs. other reported values) may arise from:

  • Crystal Packing Effects : π-π stacking or hydrogen bonding can distort angles .
  • Substituent Influence : Electron-withdrawing/donating groups on the phenyl ring alter torsional strain.
  • Resolution : Compare multiple crystal structures (SC-XRD) under varying conditions (temperature, solvent) and validate with DFT-optimized geometries .

Advanced: What strategies resolve contradictions in antimicrobial activity data for benzotriazole derivatives?

Methodological Answer:
Conflicting antimicrobial results (e.g., activity against E. coli vs. inactivity) require:

  • Standardized Assays : Use CLSI/MIC protocols with controlled inoculum size and growth media .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., –F, –CH₃) with activity. For example, fluorinated derivatives may enhance membrane permeability .
  • Metal Chelation Studies : Test metal complexes (e.g., Ru(II)/Ru(III)) to assess enhanced bioactivity via coordination .

Advanced: How can AI and machine learning improve reaction design for such compounds?

Methodological Answer:

  • Reaction Prediction : AI algorithms (e.g., ICReDD’s path-searching tools) integrate quantum chemical calculations and experimental data to propose optimal reaction conditions .
  • Process Automation : AI-driven labs (e.g., "smart laboratories") enable real-time adjustment of parameters (temperature, stoichiometry) during synthesis .
  • Data Mining : Machine learning models analyze historical data (e.g., reaction yields, solvent choices) to predict successful synthetic routes .

Advanced: What methodologies validate weak intermolecular interactions (e.g., hydrogen bonds) in crystal structures?

Methodological Answer:

  • Hydrogen Bond Analysis : SC-XRD identifies donor-acceptor distances (e.g., N–H···O: ~2.8–3.2 Å) and angles (>120°) .
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., π-π, van der Waals) and their contributions to crystal stability .
  • Thermal Studies : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency .

Advanced: How do solvent polarity and reaction media influence the compound’s photophysical properties?

Methodological Answer:

  • Solvatochromism : UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO) reveals shifts in λmax due to dipole-dipole interactions .
  • DFT Calculations : Predict solvation effects on electronic transitions (e.g., HOMO-LUMO gaps) .
  • Microenvironment Mapping : Fluorescence quenching studies in micellar systems assess aggregation-induced emission (AIE) behavior .

Table 1: Key Structural and Synthetic Parameters

ParameterValue/TechniqueReference
Dihedral Angle (X-ray)76.8°
C–N Bond Length1.33–1.37 Å
π-π Stacking Distance3.754 Å
Preferred Solvent (Synthesis)DMF, Ethanol
Microwave Conditions100–150°C, 20–30 min

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